molecular formula C10H9NO B1626718 3-Methyl-indole-1-carbaldehyde CAS No. 31951-33-4

3-Methyl-indole-1-carbaldehyde

Cat. No. B1626718
CAS RN: 31951-33-4
M. Wt: 159.18 g/mol
InChI Key: DBKHQXREXKIITE-UHFFFAOYSA-N
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Description

3-Methyl-indole-1-carbaldehyde, also known as Indole-3-carbaldehyde, is a metabolite of dietary L-tryptophan which is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus . It is a biologically active metabolite which acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 which facilitates mucosal reactivity .


Synthesis Analysis

Indole derivatives are significant in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The synthesis of indole derivatives has been a focus of the chemical community due to the importance of this significant ring system .


Molecular Structure Analysis

The molecular structure of 3-Methyl-indole-1-carbaldehyde is complex and can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures. They can undergo C–C and C–N coupling reactions and reductions easily . In the Mori–Ban–Hegedus indole synthesis, the isomerization of the 3-methyleneindoline to the 3-methylindole was diminished by changing the base from K2CO3 to Ag2CO3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-indole-1-carbaldehyde include a melting point of 193-198 °C . It is a solid with a chemical formula of C9H7NO and a molar mass of 145.16 g·mol−1 .

Safety And Hazards

3-Methyl-indole-1-carbaldehyde causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of 3-Methyl-indole-1-carbaldehyde research could involve the exploration of its role in the synthesis of active molecules. Its derivatives are essential and efficient chemical precursors for generating biologically active structures . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

3-methylindole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-6-11(7-12)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKHQXREXKIITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501124
Record name 3-Methyl-1H-indole-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-indole-1-carbaldehyde

CAS RN

31951-33-4
Record name 3-Methyl-1H-indole-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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